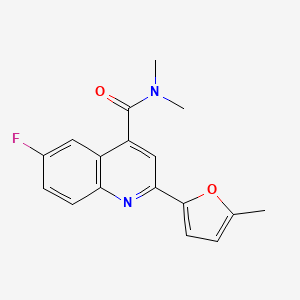

6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Description

Propriétés

IUPAC Name |

6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-10-4-7-16(22-10)15-9-13(17(21)20(2)3)12-8-11(18)5-6-14(12)19-15/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOONNQJLBZZQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an arylamine in the presence of a base.

Introduction of the fluoro group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the furan ring: This step involves the coupling of a furan derivative with the quinoline core, often using palladium-catalyzed cross-coupling reactions.

Formation of the carboxamide group: The final step involves the reaction of the intermediate with dimethylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Furanones and quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1. Antimalarial Activity

Research indicates that quinoline derivatives, including 6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide, exhibit significant antimalarial properties. A related series of quinoline-4-carboxamides were identified through phenotypic screening against Plasmodium falciparum, demonstrating moderate potency with an EC50 value of 120 nM. Optimization led to compounds with low nanomolar potency and excellent oral efficacy in P. berghei malaria models, suggesting a promising pathway for further development in malaria treatment .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that quinoline derivatives can inhibit various cancer cell lines through different mechanisms, including the inhibition of translation elongation factors. The compound's structure suggests it may share similar mechanisms, contributing to its efficacy against tumor cells .

3. Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Preliminary studies have indicated that compounds within this class can exhibit significant antibacterial and antifungal activity. For instance, certain derivatives have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential as future antimicrobial agents .

Case Studies

Several studies highlight the effectiveness of quinoline derivatives:

Mécanisme D'action

The mechanism of action of 6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparaison Avec Des Composés Similaires

Key Observations :

- Amide Side Chain: N,N-dimethyl groups may reduce hydrogen-bonding capacity compared to morpholinoethyl or phenethyl chains, impacting target affinity .

Physicochemical Properties

Data from analogs suggest:

- Melting Points: Morpholino-containing derivatives (e.g., compound 5b1 in ) exhibit higher melting points (185–186°C) due to crystallinity, while alkylamine derivatives (e.g., 5a7) remain oils .

- Solubility : Fluorine substitution (as in the target compound) enhances water solubility compared to bromine or chlorine analogs .

Comparative Data Table

Activité Biologique

6-Fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide (CAS: 921040-16-6) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, synthesizing data from various studies and presenting findings in a structured manner.

Molecular Formula: CHFNO

Molecular Weight: 300.31 g/mol

CAS Number: 921040-16-6

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Quinoline derivatives, including this compound, have been shown to exhibit anticancer properties by targeting receptor tyrosine kinases such as c-Met and EGFR, which are crucial in tumor growth and metastasis.

In Vitro Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 | 10.65 | c-Met inhibition | |

| MCF7 | 12.73 | Apoptosis induction | |

| H460 | 8.50 | Cell cycle arrest |

These results indicate that the compound exhibits significant cytotoxicity against lung and breast cancer cell lines, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The presence of the fluoro group at the 6-position and the dimethylamino group at the N,N-dimethyl position enhances the compound's potency against cancer cells. SAR studies have shown that modifications in the quinoline structure can lead to variations in biological activity, with halogenated derivatives often displaying improved efficacy against specific targets.

Case Studies

-

Case Study on A549 Cell Line:

A study conducted on A549 cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of 10.65 µM. The mechanism was identified as apoptosis through caspase activation, highlighting its potential for therapeutic applications in lung cancer treatment. -

Case Study on MCF7 Cell Line:

In another investigation involving MCF7 cells, the compound demonstrated an IC50 of 12.73 µM, indicating significant antiproliferative effects. The study suggested that this effect was mediated by the induction of apoptosis and disruption of mitochondrial membrane potential.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments showed no acute toxicity at doses up to 2000 mg/kg in animal models, suggesting a promising safety profile for further development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide, and how can reaction efficiency be optimized?

- Methodology : Use a two-step approach:

Coupling Reaction : React 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid with PyBOP and dimethylamine in DMF, mediated by N-methylmorpholine (NMM) at room temperature. This generates the carboxamide via an amide bond formation .

Oxidative Functionalization : For fluorination, employ NaIO₄ and RuO₂·H₂O in a CCl₄/MeCN solvent system under aerobic conditions to introduce the fluoro group selectively .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (RuO₂·H₂O at 0.1–0.3 eq.) to minimize byproducts. Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine at C6, furan at C2) and dimethylamide protons .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (C₁₈H₁₇FN₂O₂) and isotopic patterns .

- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

Q. What are the primary biological targets or pathways associated with this quinoline derivative?

- Hypotheses :

- Antimicrobial Activity : Test against Mycobacterium tuberculosis via microplate Alamar Blue assay, referencing similar 4-substituted quinolines with antitubercular efficacy .

- Cancer Targets : Screen for kinase inhibition (e.g., EGFR or BRAF) using ATP-competitive binding assays, leveraging quinoline’s known role in kinase modulation .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in preliminary assays?

- Approach :

Dose-Response Curves : Perform IC₅₀ determinations across 3–5 replicates to assess reproducibility.

Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners .

Metabolite Analysis : Incubate the compound with liver microsomes to rule out rapid metabolic inactivation .

Q. What computational strategies are effective for predicting the compound’s binding interactions with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina with crystal structures of quinoline-binding proteins (e.g., PDB: 4XMB for kinase targets).

- MD Simulations (Molecular Dynamics) : Simulate ligand-protein stability over 100 ns to evaluate binding free energy (ΔG) via MMPBSA .

- Validation : Cross-reference with experimental SPR (Surface Plasmon Resonance) binding affinity data .

Q. How can purification challenges (e.g., low yield, instability) be addressed during synthesis?

- Solutions :

- Chromatography : Use reverse-phase HPLC (C18 column) with gradient elution (MeCN/H₂O + 0.1% TFA) to separate polar byproducts .

- Stability : Store purified compound under inert gas (Ar) at -20°C in anhydrous DMSO to prevent hydrolysis of the dimethylamide group .

Q. What experimental designs are recommended for evaluating the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.